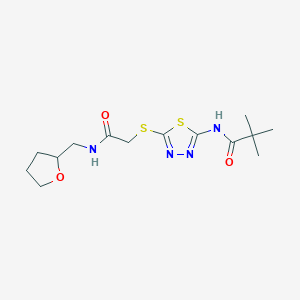
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities and are used in medicinal chemistry . The compound also contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products.
Molecular Structure Analysis
The thiadiazole ring in the compound is aromatic and planar, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom.Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electrophilic and nucleophilic sites on the thiadiazole and tetrahydrofuran rings. The C-5 atom on the thiadiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would depend on the substituents attached to the rings.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiadiazole scaffolds, which are investigated for their antimicrobial, antilipase, and antiurease activities. Such studies highlight the potential of thiadiazole derivatives in developing new antimicrobial agents and exploring their enzyme inhibition capabilities. For instance, Başoğlu et al. (2013) reported the synthesis of compounds with moderate to good antimicrobial activity against various microorganisms, showcasing the versatility of thiadiazole derivatives in medicinal chemistry Başoğlu et al., 2013.
Anticancer Evaluation and Docking Study
Thiadiazole derivatives have also been synthesized and evaluated for their anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. This research underscores the potential of thiadiazole derivatives in oncology, particularly in the design of new anticancer drugs Tiwari et al., 2017.
Antiallergy and Antianaphylactic Agents
Derivatives of thiadiazoles have been explored for their antiallergy and antianaphylactic properties. Compounds synthesized with thiadiazole frameworks have shown potent activity in preclinical models, potentially offering new avenues for treating allergies and anaphylactic reactions. Hargrave et al. (1983) discovered derivatives with significant potency compared to existing treatments, indicating the therapeutic promise of thiadiazole derivatives in managing allergic reactions Hargrave et al., 1983.
Synthesis and Growth Stimulant Activity
Research into thiadiazole derivatives extends beyond medicinal chemistry into areas such as agriculture, where they have been investigated for their growth-stimulant properties. Knyazyan et al. (2013) synthesized derivatives that exhibited significant growth-stimulating effects, demonstrating the potential utility of these compounds in enhancing agricultural productivity Knyazyan et al., 2013.
Mecanismo De Acción
Propiedades
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S2/c1-14(2,3)11(20)16-12-17-18-13(23-12)22-8-10(19)15-7-9-5-4-6-21-9/h9H,4-8H2,1-3H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKWCNHNAAHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)
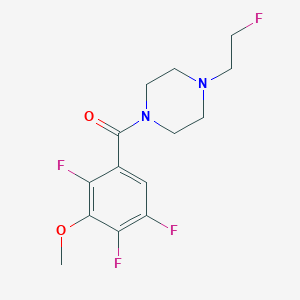
![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)
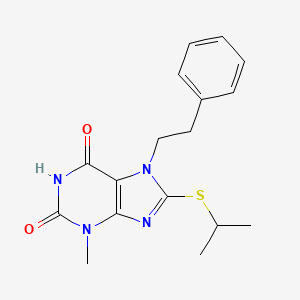


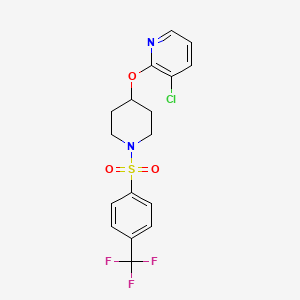
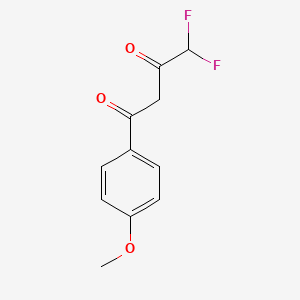
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)


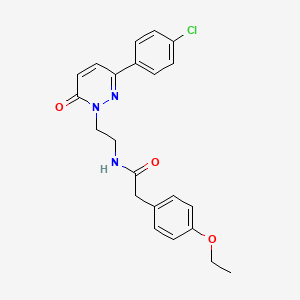
![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)